molecular formula C17H34N2O2 B14613625 Hexanamide, N,N'-1,5-pentanediylbis- CAS No. 58962-42-8

Hexanamide, N,N'-1,5-pentanediylbis-

Katalognummer: B14613625
CAS-Nummer: 58962-42-8
Molekulargewicht: 298.5 g/mol
InChI-Schlüssel: NSHTYTNISNANCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexanamide, N,N’-1,5-pentanediylbis- is a chemical compound with the molecular formula C6H13NO. It is a fatty amide derived from hexanoic acid and is known for its various applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hexanamide, N,N’-1,5-pentanediylbis- can be synthesized through the reaction of hexanoic acid with ammonia or amines under controlled conditions. The reaction typically involves heating the reactants to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of hexanamide, N,N’-1,5-pentanediylbis- often involves the use of catalysts to increase the reaction rate and yield. The process may include steps such as distillation and purification to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Hexanamide, N,N’-1,5-pentanediylbis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Hexanamide, N,N’-1,5-pentanediylbis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, coatings, and other materials

Wirkmechanismus

The mechanism of action of hexanamide, N,N’-1,5-pentanediylbis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Hexanamide, N,N’-1,5-pentanediylbis- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with diverse molecular targets. Its versatility makes it valuable in multiple fields of research and industry .

Eigenschaften

CAS-Nummer

58962-42-8

Molekularformel

C17H34N2O2

Molekulargewicht

298.5 g/mol

IUPAC-Name

N-[5-(hexanoylamino)pentyl]hexanamide

InChI

InChI=1S/C17H34N2O2/c1-3-5-8-12-16(20)18-14-10-7-11-15-19-17(21)13-9-6-4-2/h3-15H2,1-2H3,(H,18,20)(H,19,21)

InChI-Schlüssel

NSHTYTNISNANCI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(=O)NCCCCCNC(=O)CCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.